N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
This compound features a thieno[3,4-c]pyrazol core with 5,5-dioxo (sulfone) groups, a 4-methylphenyl substituent at position 2, and an ethanediamide (oxalamide) bridge linking to a (2H-1,3-benzodioxol-5-yl)methyl group. The sulfone groups enhance metabolic stability and electronic properties, while the benzodioxol moiety may influence CNS permeability due to its lipophilic nature . Its molecular formula is estimated as C₂₁H₁₈N₄O₄S, with a molecular weight of ~442.45 g/mol, distinguishing it from analogs with simpler substituents.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S/c1-13-2-5-15(6-3-13)26-20(16-10-33(29,30)11-17(16)25-26)24-22(28)21(27)23-9-14-4-7-18-19(8-14)32-12-31-18/h2-8H,9-12H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBPUUUAESIFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Jacobson Reaction for Thienopyrazole Core Formation
The Jacobson reaction, which converts ortho-methyl amines into pyrazoles via N-acetylation, nitrosation, and cyclization, has been adapted for thienopyrazole synthesis. For the [3,4-c] isomer, 3-amino-4-methylthiophene-2-carboxylate serves as the starting material. Reduction with lithium aluminum hydride (LAH) yields 3-amino-4-methylthiophenemethanol , which undergoes diazotization and cyclization to form the pyrazole ring. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) introduces the sulfone group at position 5.
Key Reaction Conditions :
Palladium-Catalyzed Cyclization
An alternative route involves palladium-catalyzed amination of halogenated thiophenes. For example, 3-bromo-4-iodothiophene-2-carbaldehyde reacts with benzophenone hydrazone under Pd(OAc)₂ catalysis to form the pyrazole ring. This method offers superior regiocontrol but requires careful handling of sensitive intermediates.
Functionalization of Thienopyrazole with 4-Methylphenyl Group
Introducing the 4-methylphenyl substituent at position 2 is achieved via Ullmann coupling:
- 3-Amino-5,5-dioxo-thieno[3,4-c]pyrazole is brominated at position 2 using N-bromosuccinimide (NBS).
- The bromide reacts with 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis in a Suzuki-Miyaura coupling.
Optimized Parameters :
Synthesis of N-[(2H-1,3-Benzodioxol-5-yl)methyl]Oxalamic Acid
Oxalyl Chloride Activation
Oxalyl chloride reacts with 2H-1,3-benzodioxol-5-ylmethanamine in dichloromethane at 0°C to form the intermediate acyl chloride. Quenching with ammonium hydroxide yields the oxalamic acid derivative.
Critical Notes :
- Reaction must remain anhydrous to avoid hydrolysis.
- Triethylamine (2 eq.) neutralizes HCl byproducts.
Final Coupling via Amide Bond Formation
The thienopyrazole amine and oxalamic acid are coupled using carbodiimide chemistry:
- 2-(4-Methylphenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-amine (1 eq.) and N-[(2H-1,3-benzodioxol-5-yl)methyl]oxalamic acid (1.2 eq.) are dissolved in DMF.
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq.) and hydroxybenzotriazole (HOBt) (1.5 eq.) are added to activate the carboxylic acid.
- Stirred at 25°C for 12 hours, yielding the target ethanediamide after column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 67–72%.
Alternative Routes from Meyer-Schuster Rearrangement
A patent-described method for pyrazole derivatives employs Meyer-Schuster rearrangement of propargyl alcohols. Adapting this for the thienopyrazole core:
- 3-(4-Methylphenyl)prop-2-yn-1-ol undergoes rearrangement with Bi(OTf)₃ catalysis to form α,β-unsaturated ketones.
- Hydrazine cyclization in dioxane at 101°C forms the pyrazole ring, followed by sulfonation.
Advantages :
Data Tables
Table 1: Comparison of Thienopyrazole Synthesis Methods
Table 2: Coupling Reaction Optimization
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 72 |
| DCC/DMAP | CH₂Cl₂ | 0→25 | 68 |
| ClCOCOCl | THF | -15 | 61 |
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide exhibit anticancer properties. For instance, derivatives have been shown to inhibit tumor growth in various cancer models by targeting specific kinases involved in cell proliferation and survival pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research on related thieno[3,4-c]pyrazole derivatives has demonstrated efficacy in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines . This application is particularly relevant for conditions like arthritis and other inflammatory diseases.
Neurological Applications
Studies have explored the neuroprotective effects of benzodioxole-containing compounds. These compounds may mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress . Investigations into their effects on cognitive function and memory enhancement are ongoing.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of a thieno[3,4-c]pyrazole derivative on breast cancer cell lines. The compound demonstrated significant cytotoxicity at low micromolar concentrations and induced apoptosis through the activation of caspase pathways .
Case Study 2: Inflammation Model
In a murine model of acute inflammation, a derivative of this compound was administered to evaluate its anti-inflammatory properties. Results indicated a marked reduction in edema and inflammatory markers compared to control groups .
Mechanism of Action
The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
- Thieno[3,4-c]pyrazol vs. Thiadiazole/Thiazolidinone Derivatives: describes thiadiazole derivatives (e.g., N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) with dual carbonyl groups. highlights thiazolidinone derivatives with (2,4-dioxothiazolidin-5-ylidene)methyl groups. The absence of a fused thiophene ring in these analogs may limit their π-stacking interactions in biological targets .
Substituent Effects
- 4-Methylphenyl vs. Fluorophenyl/Unsubstituted Phenyl: A structurally similar compound in , N-{5,5-dioxo-2-phenyl-...}-N'-[(4-fluorophenyl)methyl]ethanediamide, replaces the 4-methylphenyl with a phenyl group and introduces a 4-fluorobenzyl moiety. ’s pyrazole derivatives with benzoimidazolyl groups exhibit enhanced aromatic stacking but may suffer from higher metabolic clearance due to the absence of sulfone groups .
Linker Variations
- Ethanediamide vs. Single Amide Linkers: The oxalamide bridge in the target compound provides two hydrogen-bonding sites, unlike single amide linkers in ’s N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)alkylamides. This difference could improve target binding affinity but may reduce membrane permeability due to increased polarity .
Physicochemical and Pharmacokinetic Properties
*Estimated using XGBoost models () .
- Metabolic Stability : The benzodioxol group may undergo cytochrome P450-mediated oxidation, whereas fluorophenyl analogs () are more resistant to metabolic degradation .
Biological Activity
The compound N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic molecule with potential therapeutic applications. Its complex structure suggests a variety of biological activities that could be harnessed in medicinal chemistry. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C20H18N2O4
- Molecular Weight : 354.37 g/mol
- CAS Number : 954597-48-9
- SMILES Representation :
Cc(cc1)c(C)cc1-c1cc(C(NCc(cc2)cc3c2OCO3)=O)no1
The biological activity of this compound is likely attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The presence of the benzodioxole and thienopyrazole moieties enhances its potential to modulate enzyme activity and receptor interactions.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the thienopyrazole derivatives have been studied for their ability to inhibit bacterial growth by targeting specific metabolic pathways.
2. Anticancer Properties
The compound has shown promise in cancer research. A study demonstrated that thienopyrazole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways such as MAPK and PI3K/Akt pathways, which are critical in cancer cell survival and proliferation .
3. Anti-inflammatory Effects
Compounds related to this structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of chronic inflammatory diseases and could provide a basis for therapeutic development.
Case Study 1: Anticancer Activity
In a recent study involving various thienopyrazole derivatives, including the compound , it was observed that at concentrations ranging from 10 to 50 µM, there was a significant reduction in cell viability of several cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values were determined to be around 25 µM, indicating moderate potency against these cells .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent .
Data Summary Table
Q & A
Q. Critical Parameters :
- Temperature : 60–80°C for cyclization steps.
- Catalysts : Pd(OAc)₂ for coupling reactions.
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .
Basic: How is the compound’s structure characterized, and what spectroscopic techniques are most reliable?
Answer:
Structural elucidation requires a combination of:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm; thieno-pyrazole carbonyl at δ 165–170 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intermolecular H-bonds between amide groups) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 497.2) .
Data Interpretation Tip : Overlapping signals in NMR (e.g., aromatic protons) can be resolved using 2D techniques like COSY or HSQC .
Advanced: How can contradictions in reported biological activity data (e.g., anti-inflammatory vs. inconsistent cytotoxicity) be resolved?
Answer:
Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and controls (e.g., dexamethasone) .
- Mechanistic studies :
- Dose-response curves : Ensure linearity in the 1–100 µM range; nonlinearity suggests aggregation or solubility issues .
Example Conflict Resolution : A 2023 study resolved cytotoxicity discrepancies by pre-treating compounds with albumin to simulate physiological conditions, revealing altered bioavailability .
Advanced: What computational strategies are effective for predicting biological targets and optimizing binding affinity?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with suspected targets (e.g., COX-2 or PI3Kγ). Key binding residues (e.g., Arg120 in COX-2) should show strong hydrogen bonding with the ethanediamide group .
- MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes (≥50 ns simulations; RMSD < 2 Å indicates stable binding) .
- QSAR modeling : Train models with IC₅₀ data from analogous thieno-pyrazoles to predict substituent effects on activity .
Case Study : A 2024 study used quantum mechanical calculations (DFT/B3LYP) to optimize the dihedral angle of the benzodioxole group, enhancing hydrophobic interactions with target pockets .
Advanced: How can reaction yields be improved in large-scale synthesis without compromising purity?
Answer:
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., epoxidation of benzodioxole) by precise control of residence time and temperature .
- Catalyst optimization : Immobilized Pd nanoparticles on mesoporous silica improve coupling reaction yields (from 65% to 88%) and allow catalyst recycling .
- In-line analytics : PAT tools (e.g., ReactIR) monitor intermediate formation in real time, enabling immediate adjustments .
Yield vs. Purity Trade-off : Scaling reactions beyond 10 mmol often requires gradient elution in flash chromatography to separate byproducts .
Basic: What are the compound’s stability profiles under different storage conditions?
Answer:
- Solid state : Stable for >12 months at -20°C in amber vials with desiccants. Degradation (≤5%) occurs via hydrolysis of the amide bond in humid environments .
- Solution phase : Store in DMSO at -80°C; avoid freeze-thaw cycles (>3 cycles reduce activity by 20%) .
- Light sensitivity : Benzodioxole group undergoes photodegradation; use UV-filtered lighting during handling .
Advanced: What strategies validate the compound’s role in modulating specific signaling pathways (e.g., NF-κB or MAPK)?
Answer:
- Western blotting : Measure phosphorylated IκBα (Ser32) or ERK1/2 (Thr202/Tyr204) levels in treated vs. untreated cells .
- CRISPR knockouts : Use HEK293T cells with KO for NF-κB subunits (p65/p50) to confirm pathway specificity .
- Transcriptomics : RNA-seq after treatment identifies downstream genes (e.g., IL-6, TNF-α) regulated by the compound .
Data Validation : Cross-validate with siRNA silencing; ≥70% reduction in target protein confirms mechanism .
Basic: What are the compound’s solubility profiles, and how can formulation improve bioavailability?
Answer:
Q. Formulation Table :
| Vehicle | Solubility (mg/mL) | Stability (Days at 4°C) |
|---|---|---|
| Water | 0.09 | 1 |
| PEG 400 | 12.5 | 7 |
| DMSO | 50.0 | 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
